Phenol-4-d1
Overview
Description
Its chemical formula is C6H5DO, and it has a molecular weight of 95.12 g/mol . This compound is often used in scientific research due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol-4-d1 can be synthesized through several methods, including:
Nucleophilic Aromatic Substitution: This involves the substitution of a hydrogen atom in phenol with deuterium using deuterated reagents under specific conditions.
Grignard Reagent Method: Chlorobenzene or bromobenzene is transformed into phenyl magnesium halide in the presence of dry ether.
Industrial Production Methods:
Coal Tar Extraction: Phenol is extracted from the middle oil fraction of coal tar.
Cumene Process: This involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, which is then cleaved to produce phenol and acetone.
Types of Reactions:
Oxidation: this compound can be oxidized to form quinones.
Electrophilic Aromatic Substitution: this compound undergoes reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used to nitrate this compound, producing nitrophenols.
Halogenation: Bromine or chlorine can be used to halogenate this compound without the need for a catalyst.
Major Products:
Nitrophenols: Formed from nitration reactions.
Halophenols: Formed from halogenation reactions.
Quinones: Formed from oxidation reactions.
Scientific Research Applications
Phenol-4-d1 is utilized in various scientific research fields due to its unique properties:
Mechanism of Action
Phenol-4-d1 exerts its effects primarily through its phenolic hydroxyl group, which can participate in various chemical reactions. The deuterium atom in this compound can influence reaction kinetics and mechanisms due to the isotope effect, where the heavier deuterium atom forms stronger bonds compared to hydrogen . This can affect the rate of reactions and the stability of intermediates.
Comparison with Similar Compounds
Phenol-4-d1 is unique due to the presence of deuterium, which distinguishes it from other phenolic compounds. Similar compounds include:
Phenol-d6: Where all six hydrogen atoms on the benzene ring are replaced by deuterium.
Phenol-2,4,6-d3: Where three hydrogen atoms are replaced by deuterium.
Phenol-4-13C: Where the carbon atom at the fourth position is replaced by carbon-13.
These compounds are used in similar applications but differ in the extent and position of isotopic labeling, which can influence their chemical and physical properties.
Properties
IUPAC Name |
4-deuteriophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-MICDWDOJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480398 | |
Record name | Phenol-4-d1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23951-03-3 | |
Record name | Phenol-4-d1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23951-03-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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